1,3-Bis(2-methoxyphenoxy)propan-2-one
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Overview
Description
1,3-Bis(2-methoxyphenoxy)propan-2-one is a chemical compound with the molecular formula C17H20O5This compound is often used as a pharmaceutical impurity standard and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2-methoxyphenoxy)propan-2-one can be synthesized through the reaction of 2-methoxyphenol with epichlorohydrin, followed by the reaction with another equivalent of 2-methoxyphenol. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-methoxyphenoxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the methoxy groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
1,3-Bis(2-methoxyphenoxy)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods
Biology: Employed in studies involving enzyme inhibition and protein binding
Medicine: Investigated for its potential therapeutic effects and as a pharmaceutical impurity standard
Industry: Utilized in the quality control of pharmaceutical products and in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1,3-Bis(2-methoxyphenoxy)propan-2-one involves its interaction with various molecular targets. It can inhibit certain enzymes and bind to specific proteins, affecting their function. The exact pathways and molecular targets are still under investigation, but it is known to interact with adrenergic receptors and neurotransmission pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-methoxyphenoxy)-2-propanol: A closely related compound with similar chemical properties
1,3-Bis(dimethylamino)-2-propanol: Another similar compound used in different industrial applications.
1,3-Bis(methylthio)-2-propanol: Shares some chemical reactivity but differs in its sulfur-containing groups.
Uniqueness
1,3-Bis(2-methoxyphenoxy)propan-2-one is unique due to its specific methoxyphenoxy groups, which confer distinct chemical reactivity and biological activity. Its use as a pharmaceutical impurity standard and its applications in various fields highlight its versatility and importance .
Properties
CAS No. |
57641-30-2 |
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Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
1,3-bis(2-methoxyphenoxy)propan-2-one |
InChI |
InChI=1S/C17H18O5/c1-19-14-7-3-5-9-16(14)21-11-13(18)12-22-17-10-6-4-8-15(17)20-2/h3-10H,11-12H2,1-2H3 |
InChI Key |
AYSOAHQHZKWZCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)COC2=CC=CC=C2OC |
Origin of Product |
United States |
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